

# Technical Guide: 4-(3-tert-butylphenoxy)-2-methylaniline

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## Compound of Interest

Compound Name:	4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
CAS No.:	946742-94-5
Cat. No.:	B3172868

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## Identity, Synthesis, and Application in Drug Discovery Executive Summary

4-(3-tert-butylphenoxy)-2-methylaniline (CAS 946742-94-5) is a high-value aromatic amine building block. Structurally, it consists of an o-toluidine core substituted at the para-position with a meta-tert-butylphenoxy group.

This compound is critical in drug discovery, serving as a hydrophobic scaffold for designing kinase inhibitors. The bulky tert-butyl group provides steric bulk and lipophilicity, essential for occupying hydrophobic pockets (e.g., the allosteric "back pocket" of kinase enzymes like p38 MAPK or VEGFR), while the aniline amine serves as a reactive handle for urea or amide formation.

## Chemical Identity & Synonyms

Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the valid synonyms and identifiers.

Identifier Type	Name / Value
Common Name	4-(3-tert-butylphenoxy)-2-methylaniline
CAS Registry Number	946742-94-5
IUPAC Name	4-[3-(1,1-dimethylethyl)phenoxy]-2-methylbenzenamine
Alternate IUPAC	4-(3-tert-butylphenoxy)-o-toluidine
Inverted Name	Benzenamine, 4-[3-(1,1-dimethylethyl)phenoxy]-2-methyl-
Structural Name	4-Amino-3-methyl-3'-tert-butylidiphenyl ether
Molecular Formula	C <sub>17</sub> H <sub>21</sub> NO
Molecular Weight	255.36 g/mol
SMILES	<chem>CC1=C(N)C=CC(OC2=CC=CC(C(C)(C)C)=C2)=C1</chem>

## Synthesis & Manufacturing Protocol

The synthesis of 4-(3-tert-butylphenoxy)-2-methylaniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) followed by Nitro Reduction. This pathway is preferred for its scalability and region-specificity.

### Step 1: Ether Formation (S<sub>N</sub>Ar)

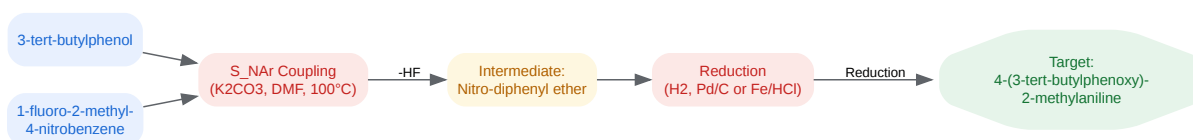
- Reactants: 3-tert-butylphenol + 1-fluoro-2-methyl-4-nitrobenzene (or the chloro- derivative).
- Mechanism: The phenoxide anion attacks the electron-deficient nitrobenzene ring at the para-position, displacing the halogen.
- Key Insight: The methyl group at the ortho-position of the nitrobenzene provides steric guidance but does not significantly hinder the attack at the para-position.

### Step 2: Nitro Group Reduction

- Reactants: Nitro-intermediate + Reducing Agent (H<sub>2</sub>/Pd-C or Fe/NH<sub>4</sub>Cl).
- Mechanism: Chemoselective reduction of the nitro group to the primary amine.

## Experimental Workflow Diagram

The following diagram visualizes the logical flow of this synthesis.



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Caption: Two-step industrial synthesis route via S<sub>N</sub>Ar coupling and catalytic hydrogenation.

## Applications in Drug Development

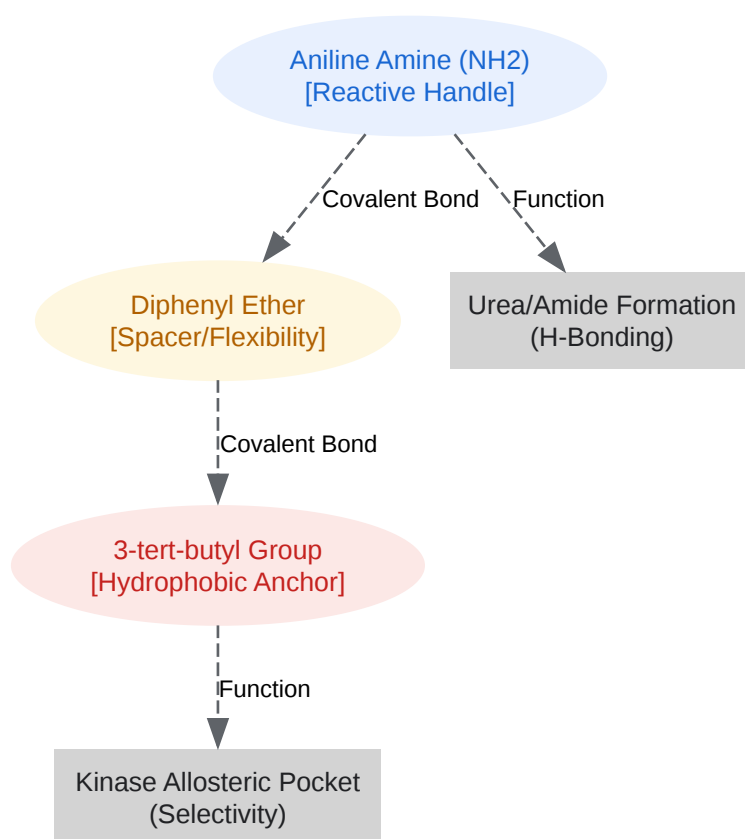
This molecule is not a drug itself but a privileged scaffold. Its utility lies in its ability to orient the hydrophobic tert-butyl group into deep protein pockets.

### Pharmacophore Utility: Kinase Inhibition

In the design of Type II kinase inhibitors (which bind to the inactive conformation of the enzyme), the "tail" region of the inhibitor is crucial for selectivity.

- The Aniline Head: Forms a hydrogen bond network (often via a urea linkage) with the conserved Glu/Asp residues in the kinase hinge region.
- The Diphenyl Ether Linker: Provides flexibility and correct spacing.
- The 3-tert-butyl Tail: Occupies the hydrophobic allosteric pocket created by the "DFG-out" movement of the activation loop. This interaction significantly increases binding affinity and residence time.

## Structural Logic Diagram



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Caption: Pharmacophore mapping of the molecule's functional regions in medicinal chemistry.

## Technical Specifications & Handling

### Physicochemical Properties

- Appearance: Off-white to pale brown solid or viscous oil (depending on purity).
- Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane.
- pKa (Calculated): ~4.0 (Aniline nitrogen).
- LogP (Predicted): ~5.2 (Highly lipophilic).

### Safety & Storage (Self-Validating Protocol)

- Hazard Class: Toxic if swallowed (Acute Tox. 3) or absorbed through skin.

- **Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
- **Validation:** Check color before use. If the solid has turned dark brown/black, purify via recrystallization (Hexane/EtOAc) or silica plug filtration before using in sensitive coupling reactions.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10228796 (Related Diphenyl Ethers). Retrieved from [[Link](#)]
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